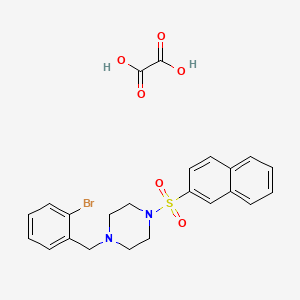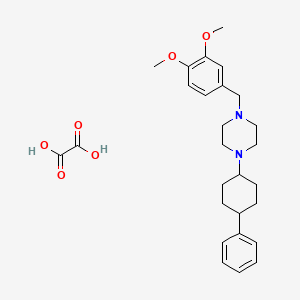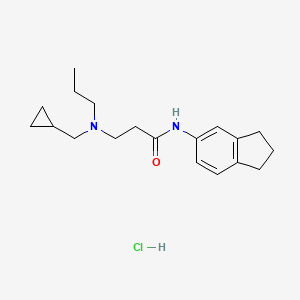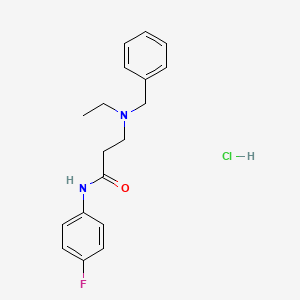![molecular formula C16H10ClN3O4S B3946827 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3946827.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as NCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NCTB is a benzofuran derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the phosphorylation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound exhibits anti-tumor activity in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines without affecting normal cells. This makes it a promising candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One direction is to further investigate its anti-inflammatory activity and potential therapeutic applications in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anti-cancer activity and potential therapeutic applications in various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties.
Aplicaciones Científicas De Investigación
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to exhibit anti-viral activity by inhibiting the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4S/c17-11-8-10(20(22)23)5-6-12(11)18-16(25)19-15(21)14-7-9-3-1-2-4-13(9)24-14/h1-8H,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBAHXNKUKUMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3946760.png)
![5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3946763.png)
![6-{[(4-bromophenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B3946764.png)
![3-(3-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3946766.png)


![ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3946787.png)



![3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3946812.png)
![3-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3946819.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946823.png)
![1-(benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine oxalate](/img/structure/B3946835.png)